

The Technical Guide to CTX-0294885 and AKT Family Kinase Capture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CTX-0294885 hydrochloride

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Introduction

CTX-0294885 is a novel, potent, broad-spectrum kinase inhibitor based on a bisanilino pyrimidine scaffold. It has demonstrated significant utility as an affinity reagent for the comprehensive analysis of the human kinome. A key characteristic of CTX-0294885 is its ability to effectively capture a wide array of protein kinases from cell lysates, most notably including all members of the AKT kinase family (AKT1, AKT2, and AKT3). This capability addresses a significant gap left by previous generations of broad-spectrum kinase inhibitors and positions CTX-0294885 as a powerful tool for kinome profiling and signal transduction research.^{[1][2]}

This technical guide provides an in-depth overview of CTX-0294885, with a particular focus on its application in the capture and analysis of the AKT kinase family. It includes available quantitative data, a detailed representative experimental protocol for kinase capture, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data

While specific binding affinity data (e.g., dissociation constants, K_d) for CTX-0294885 with individual AKT family kinases is not readily available in the public domain, its efficacy as a broad-spectrum inhibitor is demonstrated by its half-maximal inhibitory concentrations (IC_{50}) against a range of other kinases.

Table 1: IC50 Values of CTX-0294885 Against a Selection of Protein Kinases[3][4]

Kinase Target	IC50 (nM)
FLT3	1
Src	2
JAK2	3
VEGFR3	3
FAK	4
Aurora Kinase A	18
JAK3	28

Kinome Profiling

In a landmark study, CTX-0294885 was utilized to perform a large-scale kinome profiling experiment on the triple-negative breast cancer cell line, MDA-MB-231. This resulted in the successful identification of 235 protein kinases, a significant portion of the expressed kinome in this cell line.[1][2] Notably, this included the capture of all members of the AKT family, which had not been achieved with previously utilized kinase capture reagents.[5] The addition of CTX-0294885 to a cocktail of other kinase inhibitors expanded the coverage to 261 kinases, representing one of the most comprehensive single-cell line kinome profiles to date.[2]

While the complete list of all 235 kinases is not publicly available in the reviewed literature, the study highlights the broad applicability of CTX-0294885 for comprehensive kinome analysis.

Experimental Protocols

The following is a representative, detailed protocol for an affinity purification-mass spectrometry (AP-MS) workflow using CTX-0294885-immobilized beads, based on established "kinobeads" methodologies.

Preparation of CTX-0294885 Affinity Resin

- **Immobilization:** CTX-0294885, which contains a suitable functional group, is covalently coupled to a solid support, typically NHS-activated Sepharose beads.
- **Blocking:** Any remaining active sites on the beads are blocked to prevent non-specific protein binding.
- **Washing:** The beads are extensively washed to remove any unbound inhibitor and blocking agents.

Kinase Capture from Cell Lysate

- **Cell Lysis:** MDA-MB-231 cells (or other cells of interest) are cultured and harvested. The cells are then lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.
- **Lysate Clarification:** The cell lysate is clarified by centrifugation to remove cellular debris.
- **Protein Quantification:** The total protein concentration of the lysate is determined.
- **Incubation:** The clarified lysate is incubated with the CTX-0294885-immobilized beads. This allows the kinases to bind to the immobilized inhibitor.
- **Washing:** The beads are washed extensively with lysis buffer and then with buffers of increasing stringency to remove non-specifically bound proteins.

Protein Elution and Preparation for Mass Spectrometry

- **Elution:** The bound proteins are eluted from the beads. This can be achieved through various methods, such as boiling in SDS-PAGE sample buffer or using a competitive inhibitor.
- **In-solution or In-gel Digestion:** The eluted proteins are digested into peptides using a protease, typically trypsin.
- **Peptide Cleanup:** The resulting peptides are desalted and purified using C18 solid-phase extraction.

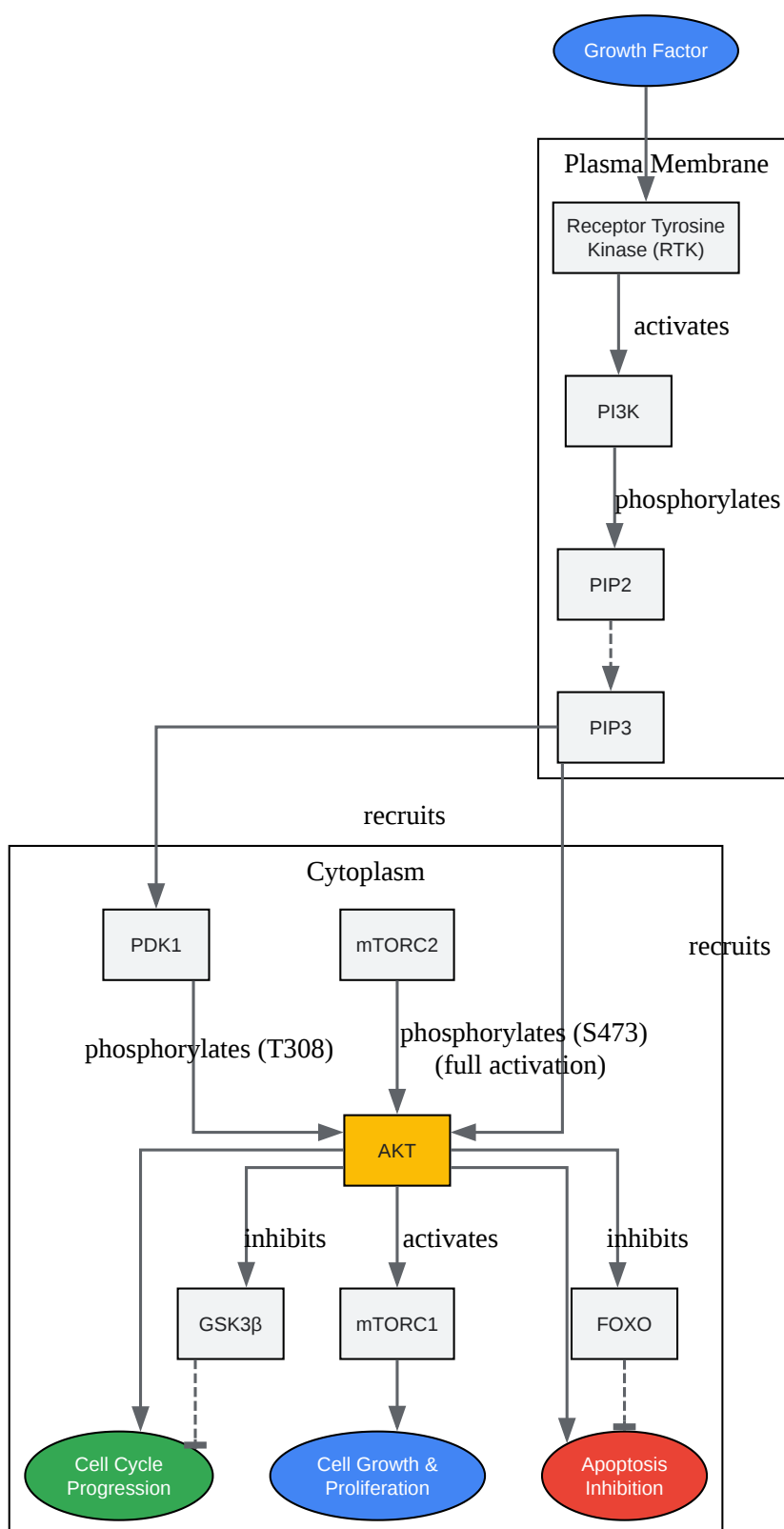
LC-MS/MS Analysis

- **Liquid Chromatography:** The peptide mixture is separated by reverse-phase liquid chromatography.
- **Mass Spectrometry:** The separated peptides are analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.
- **Protein Identification:** The acquired MS/MS spectra are searched against a protein database to identify the captured proteins.

Visualizations

AKT Signaling Pathway

The AKT signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer.

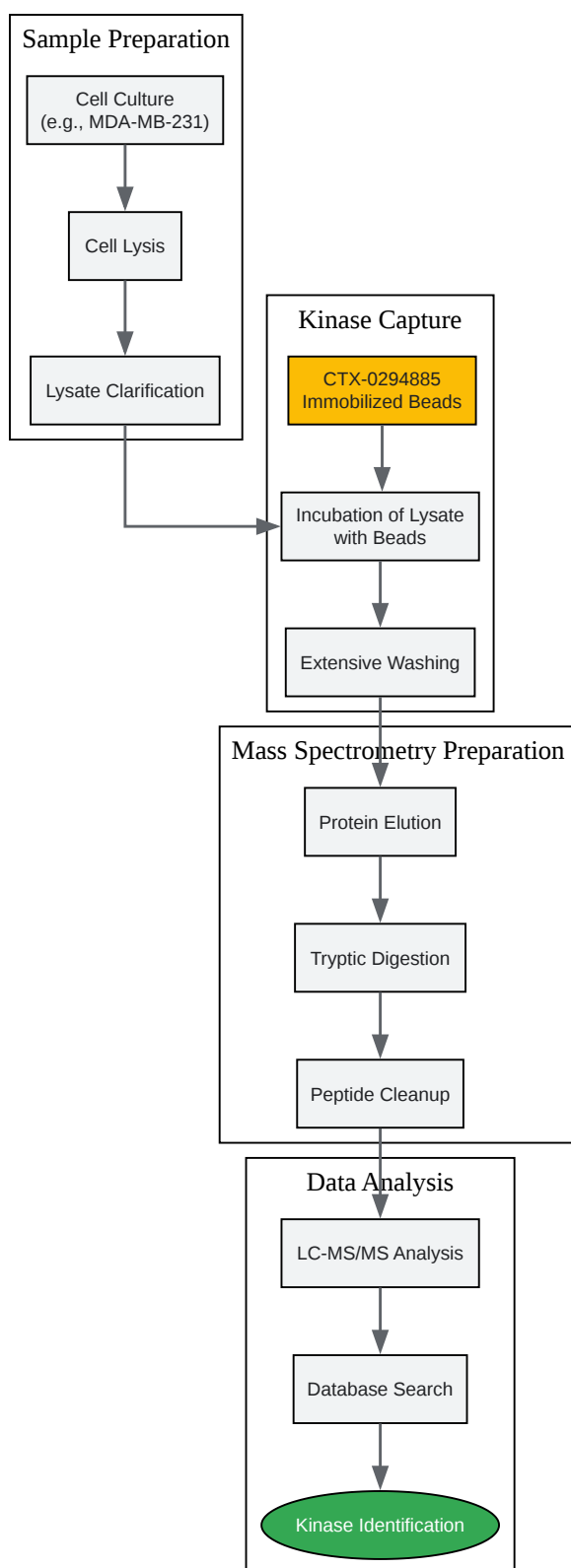


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Caption: The PI3K/AKT signaling pathway, a key regulator of cellular processes.

Experimental Workflow for Kinase Capture

The following diagram illustrates the key steps in the affinity purification-mass spectrometry workflow for identifying kinases captured by CTX-0294885.



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Caption: Workflow for CTX-0294885-based kinase capture and identification.

Conclusion

CTX-0294885 represents a significant advancement in the field of chemical proteomics, providing a powerful and versatile tool for the comprehensive analysis of the human kinome. Its ability to capture a broad spectrum of kinases, including all members of the pivotal AKT family, makes it an invaluable reagent for researchers in cancer biology, signal transduction, and drug discovery. The methodologies outlined in this guide provide a framework for leveraging the capabilities of CTX-0294885 to unravel the complexities of kinase signaling networks and to identify novel therapeutic targets.

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- To cite this document: BenchChem. [The Technical Guide to CTX-0294885 and AKT Family Kinase Capture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150419#ctx-0294885-and-akt-family-kinase-capture]

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